molecular formula C13H9NO2 B6375510 3-Cyano-5-(3-hydroxyphenyl)phenol CAS No. 1261973-21-0

3-Cyano-5-(3-hydroxyphenyl)phenol

Cat. No.: B6375510
CAS No.: 1261973-21-0
M. Wt: 211.22 g/mol
InChI Key: FHGUPCGDGGXBOM-UHFFFAOYSA-N
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Description

3-Cyano-5-(3-hydroxyphenyl)phenol is a chemical compound known for its significant biological activity. It is characterized by the presence of a cyano group and a hydroxyphenyl group attached to a phenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 3-Cyano-5-(3-hydroxyphenyl)phenol involves the ipso-hydroxylation of arylboronic acids. This method utilizes aqueous hydrogen peroxide as the oxidant and a combination of hydrogen peroxide and hydrobromic acid as the reagent. The reaction is carried out in ethanol under mild and green conditions, making it an efficient and environmentally friendly approach .

Industrial Production Methods

Industrial production of substituted phenols, including this compound, often involves large-scale synthesis using similar green chemistry principles. The scalability of the ipso-hydroxylation method allows for the production of significant quantities of the compound with high yields and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Cyano-5-(3-hydroxyphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Quinones derived from the compound can be reduced back to hydroquinones.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or other oxidizing agents are commonly used.

    Reduction: Reducing agents such as sodium borohydride or hydrazine can be employed.

    Substitution: Conditions typically involve the use of bases or acids to facilitate the reaction.

Major Products

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Various substituted phenolic derivatives

Scientific Research Applications

3-Cyano-5-(3-hydroxyphenyl)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals

Mechanism of Action

The mechanism by which 3-Cyano-5-(3-hydroxyphenyl)phenol exerts its effects involves interactions with various molecular targets. The compound can act as an antioxidant, scavenging free radicals and preventing oxidative damage. It may also interact with specific enzymes, modulating their activity and influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-cyano-4H-chromenes: These compounds share a cyano group and have significant pharmacological properties.

    Phenolic Antioxidants: Compounds like hydroxybenzoic acids and hydroxycinnamic acids have similar antioxidant properties.

Uniqueness

3-Cyano-5-(3-hydroxyphenyl)phenol is unique due to its specific combination of a cyano group and a hydroxyphenyl group on a phenol ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-hydroxy-5-(3-hydroxyphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2/c14-8-9-4-11(7-13(16)5-9)10-2-1-3-12(15)6-10/h1-7,15-16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGUPCGDGGXBOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC(=CC(=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684625
Record name 3',5-Dihydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261973-21-0
Record name 3',5-Dihydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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